molecular formula C10H5BrF3NO2 B1410783 2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid CAS No. 1805187-24-9

2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid

Cat. No. B1410783
CAS RN: 1805187-24-9
M. Wt: 308.05 g/mol
InChI Key: AXFXXMMFDWSXGZ-UHFFFAOYSA-N
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Description

The compound “2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid” is an organic compound containing a phenyl ring substituted with bromo, cyano, and trifluoromethyl groups, and an acetic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving halogenation, cyanation, and introduction of trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with bromo, cyano, and trifluoromethyl substituents, and an acetic acid group attached to the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of its functional groups. For example, the bromo group could be involved in nucleophilic substitution reactions, the cyano group could undergo hydrolysis to form a carboxylic acid, and the acetic acid group could participate in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like cyano and acetic acid would likely make the compound polar and potentially soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and those containing halogens can be hazardous to the environment .

properties

IUPAC Name

2-[2-bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-9-5(4-15)1-2-7(10(12,13)14)6(9)3-8(16)17/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXXMMFDWSXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 2
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 3
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 4
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 5
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 6
2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid

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